2-(4-Ethyl-oxazol-2-yl)-ethylamine
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(4-ethyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-4,8H2,1H3 |
InChI Key |
IKCDJIYSEGWEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)CCN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-(4-Ethyl-oxazol-2-yl)-ethylamine can inhibit the growth of specific bacterial strains, suggesting potential for further exploration in antimicrobial drug development.
| Pathogen | Inhibition Concentration (µM) | Effect |
|---|---|---|
| E. coli | 25.0 | Moderate inhibition |
| S. aureus | 15.5 | Significant inhibition |
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. Preliminary data suggest that it can modulate key signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer (MCF-7) | 15.2 | Moderate inhibition |
| Colon Cancer (HT-29) | 12.8 | Significant inhibition |
| Lung Cancer (A549) | 20.5 | Moderate inhibition |
Materials Science
The compound is explored for its utility in developing new materials due to its unique chemical structure. Its properties may facilitate the synthesis of novel polymers or coatings with specific functional characteristics.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, allowing for the formation of metal complexes that can be used in catalysis or as sensors.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to establish minimum inhibitory concentrations (MIC) against selected pathogens.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
The following analysis compares 2-(4-Ethyl-oxazol-2-yl)-ethylamine with structurally related ethylamine derivatives, focusing on molecular properties, substituent effects, and synthesis strategies.
Structural and Physicochemical Properties
*Estimated properties for this compound are inferred from analogs.
Key Observations:
Heterocycle Effects: Oxazole vs. Thiazole: The oxazole ring (oxygen at position 1) confers higher polarity compared to thiazole (sulfur at position 1), as seen in the lower logP of oxazole derivatives (e.g., 2.0 vs. 1.5) . Sulfur in thiazole enhances π-electron delocalization and metabolic stability.
Substituent Effects :
- Ethyl vs. Phenyl : The phenyl group in 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine increases logP (2.85) and steric bulk, which may reduce solubility but improve membrane permeability .
- Alkyl Chains : Ethylamine side chains enhance water solubility via hydrogen bonding, whereas longer alkyl chains (e.g., tert-butyl in NH₂-Et-OtBu*HCl ) reduce polarity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
